molecular formula C18H17N3O3S2 B11664659 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide

2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide

Cat. No.: B11664659
M. Wt: 387.5 g/mol
InChI Key: MYMIZBCEONVVJM-RGVLZGJSSA-N
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Description

2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structure of this compound, which includes a benzothiazole ring, a sulfanyl group, and a hydrazide moiety, makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with carbon disulfide in the presence of a base such as potassium hydroxide.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the benzothiazole derivative with a suitable thiol reagent.

    Formation of the Hydrazide Moiety: The hydrazide moiety is formed by reacting the intermediate compound with hydrazine hydrate.

    Condensation Reaction: The final step involves the condensation of the hydrazide derivative with 4-hydroxy-3-methoxybenzaldehyde under acidic or basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the hydrazide moiety, converting it to the corresponding amine.

    Substitution: The benzothiazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated benzothiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential antimicrobial and anticancer activities. It has shown promising results in inhibiting the growth of certain bacterial strains and cancer cell lines.

Medicine

In medicine, the compound is being investigated for its potential therapeutic applications. Its anti-inflammatory properties make it a candidate for the development of new anti-inflammatory drugs.

Industry

In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide involves multiple pathways:

    Antimicrobial Activity: The compound disrupts the cell membrane of bacteria, leading to cell lysis and death.

    Anticancer Activity: It induces apoptosis in cancer cells by activating caspase enzymes and inhibiting key signaling pathways involved in cell proliferation.

    Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and reduces the activity of cyclooxygenase enzymes.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide: Lacks the 4-hydroxy-3-methoxyphenyl group, resulting in different biological activities.

    N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide: Lacks the benzothiazole ring, leading to reduced antimicrobial and anticancer properties.

Uniqueness

The presence of both the benzothiazole ring and the 4-hydroxy-3-methoxyphenyl group in 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide contributes to its unique biological activities. This combination enhances its ability to interact with multiple molecular targets, making it a versatile compound in scientific research.

Properties

Molecular Formula

C18H17N3O3S2

Molecular Weight

387.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]acetamide

InChI

InChI=1S/C18H17N3O3S2/c1-11(12-7-8-14(22)15(9-12)24-2)20-21-17(23)10-25-18-19-13-5-3-4-6-16(13)26-18/h3-9,22H,10H2,1-2H3,(H,21,23)/b20-11+

InChI Key

MYMIZBCEONVVJM-RGVLZGJSSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2S1)/C3=CC(=C(C=C3)O)OC

Canonical SMILES

CC(=NNC(=O)CSC1=NC2=CC=CC=C2S1)C3=CC(=C(C=C3)O)OC

Origin of Product

United States

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